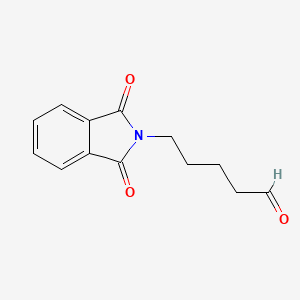

5-(1,3-Dioxoisoindolin-2-YL)pentanal

Description

Contextual Significance of Isoindoline-1,3-dione and Pentanal Moieties in Organic Synthesis

The significance of 5-(1,3-Dioxoisoindolin-2-YL)pentanal in organic synthesis is best understood by examining its two key functional components: the isoindoline-1,3-dione group and the pentanal chain.

The isoindoline-1,3-dione , commonly known as the phthalimide (B116566) group, is a cornerstone of nitrogen chemistry. rsc.orgbohrium.com Its most prominent application is in the Gabriel synthesis, a method developed by Siegmund Gabriel in 1887 to form primary amines from alkyl halides. organic-chemistry.orgbarcelonafinechemicals.com In this reaction, the phthalimide anion acts as a surrogate for the ammonia (B1221849) anion (NH2-), offering a controlled way to introduce a primary amine without the risk of over-alkylation that often plagues reactions using ammonia directly. organic-chemistry.orgnih.govnih.gov The phthalimide group serves as a robust protecting group for amines, stable to many reaction conditions but readily cleaved, typically by treatment with hydrazine (B178648), to release the desired primary amine. organic-chemistry.orgtpcj.org Beyond this classical role, the phthalimide scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds with anti-inflammatory, anticonvulsant, analgesic, and antitumor properties. nih.govmdpi.comspectrabase.comsmolecule.com

The pentanal moiety provides the molecule with the versatile reactivity characteristic of aliphatic aldehydes. tcichemicals.com The carbonyl group (C=O) of the aldehyde is highly polarized, rendering the carbonyl carbon electrophilic and susceptible to attack by a wide range of nucleophiles. tcichemicals.com This allows for a variety of crucial carbon-carbon and carbon-heteroatom bond-forming reactions. researchgate.net Common transformations of the aldehyde group include:

Oxidation to form a carboxylic acid. rsc.org

Reduction to yield a primary alcohol. rsc.org

Nucleophilic addition reactions , which can lead to the formation of acetals, imines, and cyanohydrins. tcichemicals.comresearchgate.net

Condensation reactions , such as the Wittig reaction to form alkenes or aldol (B89426) condensations.

The presence of both the stable phthalimide-protected nitrogen and the reactive aldehyde in a single molecule makes this compound a valuable bifunctional building block for the synthesis of complex nitrogen-containing compounds.

Historical Overview and Research Trajectory of Related Phthalimido Aldehyde Compounds

The research trajectory of phthalimido aldehydes is intrinsically linked to the historical development and synthetic utility of the Gabriel synthesis. organic-chemistry.org Since its discovery in 1887, the Gabriel synthesis has been a fundamental tool for the preparation of primary amines. rsc.orgbohrium.com The initial methodology involved the N-alkylation of potassium phthalimide with simple alkyl halides. nih.govtpcj.org

Over time, the scope of the Gabriel synthesis expanded significantly, with organic chemists employing increasingly complex and functionalized alkyl halides to introduce diverse functionalities into molecules. This evolution naturally led to the synthesis of phthalimido-functionalized compounds bearing other reactive groups, including aldehydes. The preparation of such compounds allows for a multi-step synthetic strategy where the phthalimide group acts as a masked primary amine while the aldehyde is available for further chemical transformations.

While a dedicated historical timeline for phthalimido aldehydes as a distinct class is not extensively documented, their existence and utility are demonstrated through the synthesis of various analogs used as intermediates in research. Examples of related phthalimido aldehydes that have been synthesized underscore their role as versatile reagents.

| Compound Name | Structure |

| 3-(1,3-Dioxoisoindolin-2-yl)propanal | Phthalimide group attached to a three-carbon aldehyde chain. |

| This compound | Phthalimide group attached to a five-carbon aldehyde chain. |

| 4-(1,3-Dioxoisoindolin-2-yl)benzaldehyde | Phthalimide group attached to a benzaldehyde (B42025) ring. |

The research trajectory for these compounds has been driven by their application as synthetic intermediates. A molecule like this compound is designed not as an end-product but as a strategic component in the construction of more elaborate molecular architectures. For instance, the aldehyde functional group can be readily converted into other functionalities or used to link the phthalimido-alkyl chain to another molecule before the final deprotection step reveals the primary amine. This strategy is central to the synthesis of complex natural products, pharmaceuticals, and other target molecules where precise control over the introduction of a primary amino group is required. organic-chemistry.org

Structure

3D Structure

Properties

IUPAC Name |

5-(1,3-dioxoisoindol-2-yl)pentanal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c15-9-5-1-4-8-14-12(16)10-6-2-3-7-11(10)13(14)17/h2-3,6-7,9H,1,4-5,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMJZCJDWHBNSLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCC=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 1,3 Dioxoisoindolin 2 Yl Pentanal

Established Synthetic Pathways

Conventional methods for synthesizing this compound rely on robust and well-documented chemical reactions. These pathways are often favored for their reliability and the commercial availability of the necessary precursors.

The core phthalimide (B116566) structure is commonly synthesized through the condensation of phthalic anhydride (B1165640) with a primary amine. For the synthesis of the precursor to the target molecule, 5-aminopentanol is the appropriate starting material.

The reaction involves a nucleophilic attack by the amino group of 5-aminopentanol on one of the carbonyl carbons of phthalic anhydride. This is followed by an intramolecular cyclization and dehydration, typically facilitated by heating in a solvent like glacial acetic acid, to form the stable five-membered imide ring. nih.govsphinxsai.com This process yields 2-(5-hydroxypentyl)isoindoline-1,3-dione, the direct precursor to the final product. Various methods have been developed for N-substituted phthalimide synthesis, including reactions in different solvents or even under solvent-free conditions. nih.gov

With the alcohol precursor, 2-(5-hydroxypentyl)isoindoline-1,3-dione, in hand, the next critical step is the selective oxidation of the primary alcohol to an aldehyde. It is crucial to use mild oxidizing agents to prevent over-oxidation to a carboxylic acid. chemistrysteps.comorganicchemistrytutor.com

Pyridinium (B92312) Chlorochromate (PCC): PCC is a widely used reagent for the selective oxidation of primary alcohols to aldehydes. libretexts.orgmasterorganicchemistry.com The reaction is typically carried out in an anhydrous organic solvent, such as dichloromethane (DCM), to prevent the formation of a hydrate intermediate which could be further oxidized. organicchemistrytutor.comlibretexts.org PCC offers the advantage of stopping the oxidation at the aldehyde stage, making it a reliable choice for this transformation. chemistrysteps.commasterorganicchemistry.com

Trichloroisocyanuric Acid (TCCA) with TEMPO: A more modern and metal-free alternative involves using trichloroisocyanuric acid as the stoichiometric oxidant in the presence of a catalytic amount of (2,2,6,6-Tetramethyl-1-piperidinyloxy) free radical (TEMPO). derpharmachemica.comnih.gov This system is highly efficient for converting primary alcohols to aldehydes at room temperature, often in a solvent like DCM. organic-chemistry.orgorganic-chemistry.org The reaction is known for its high chemoselectivity, rapidly oxidizing primary alcohols while leaving secondary alcohols largely unaffected. organic-chemistry.orgorganic-chemistry.org This method avoids the use of chromium-based reagents and often results in high yields of the desired aldehyde with minimal formation of acid impurities. derpharmachemica.com

Comparison of Oxidation Methods for Aldehyde Formation

Alternative and Emerging Synthetic Strategies

While the established pathways are effective, ongoing research in organic synthesis continues to provide novel and potentially more efficient or environmentally friendly methods.

Modern synthetic chemistry is increasingly focused on catalytic methods to improve efficiency and reduce waste. For the synthesis of aldehydes, several new catalytic systems have been developed. Biocatalysis, for instance, utilizes enzymes like carboxylic acid reductases (CARs) or alcohol dehydrogenases (ADHs) to produce aldehydes under mild, environmentally friendly conditions. nih.gov Furthermore, various metal-catalyzed and organocatalytic reactions are being explored for the synthesis of complex molecules, including those with aldehyde functionalities. rsc.org For phthalimide synthesis specifically, palladium-catalyzed oxidative carbonylation reactions have been developed, providing rapid, one-pot access to phthalimide structures from readily available materials. organic-chemistry.org Such catalytic strategies could potentially be adapted to create more streamlined syntheses of phthalimido aldehydes.

Radical chemistry offers unique pathways for bond formation. wikipedia.org Alkoxy radicals, which are highly reactive intermediates, can be generated from alcohols and participate in a variety of transformations, including cyclizations. nih.govnih.gov In the context of synthesizing a molecule like 5-(1,3-Dioxoisoindolin-2-YL)pentanal, a hypothetical radical-based strategy could involve the generation of an alkoxy radical from a suitable precursor. This radical could then undergo a cyclization reaction to form a cyclic intermediate, which upon further transformation, could yield the desired pentanal chain. wikipedia.org These methods often rely on photoredox catalysis or transition-metal catalysis to generate the radical species under mild conditions. acs.orgresearchgate.net While a direct application to this specific target molecule is not established, the principles of radical-mediated cyclization represent a frontier in synthetic strategy. nih.gov

Optimization of Reaction Conditions and Yields in this compound Synthesis

The efficiency of the synthesis of this compound is highly dependent on the careful optimization of several reaction parameters. Key factors that are manipulated to enhance the reaction yield and purity of the product include the choice of solvent, the nature of the base, reaction temperature, and the use of catalysts.

A primary consideration in the N-alkylation of phthalimide is the solvent. Polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are frequently employed as they effectively solvate the potassium phthalimide and facilitate the nucleophilic substitution reaction. The choice of solvent can significantly impact the reaction rate and yield.

The base used to deprotonate the phthalimide is also a critical factor. While potassium hydroxide (B78521) is commonly used to pre-form potassium phthalimide, other bases can be used in situ. The reaction temperature is another crucial parameter to control. Generally, heating the reaction mixture can increase the rate of reaction; however, excessively high temperatures can lead to the formation of byproducts and decomposition of the desired product. For the synthesis of N-alkyl phthalimides, temperatures in the range of 60-100 °C are often optimal.

To further enhance the reaction efficiency, various catalytic systems have been explored for the N-alkylation of phthalimides. The use of ionic liquids, such as 1-butyl-3-methylimidazolium bromide ([bmim]Br), in conjunction with a base like cesium carbonate (Cs₂CO₃), has been shown to afford high yields of N-alkyl phthalimides under mild conditions. Phase-transfer catalysts, such as tetrabutylammonium bromide (TBAB), can also be employed to facilitate the reaction between the ionic potassium phthalimide and the organic-soluble alkyl halide. These catalysts help to transfer the phthalimide anion from the solid or aqueous phase to the organic phase where the reaction occurs.

Microwave-assisted synthesis has emerged as a powerful technique for accelerating organic reactions. In the context of the Gabriel synthesis, microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner products. This method is particularly advantageous for the synthesis of this compound as it can be performed under solvent-free conditions, which simplifies the workup and purification process.

Below is a data table summarizing the impact of different reaction conditions on the yield of N-alkyl phthalimides, which can be extrapolated to the synthesis of this compound.

| Solvent | Base | Temperature (°C) | Catalyst | Typical Yield (%) |

| DMF | K₂CO₃ | 80 | None | 70-85 |

| DMSO | KOH | 90 | None | 75-90 |

| Acetonitrile | Cs₂CO₃ | 70 | [bmim]Br | 85-95 |

| Dichloromethane | K₂CO₃ | Reflux | TBAB | 80-92 |

| None (Microwave) | K₂CO₃ | 120 | None | >90 |

Methodologies for Purification and General Characterization in Research Settings

Following the synthesis of this compound, a crucial step is the purification of the crude product to remove any unreacted starting materials, byproducts, and residual solvent. The primary method for the purification of N-substituted phthalimides is column chromatography.

Purification:

Column chromatography using silica gel as the stationary phase is highly effective for separating the desired product from impurities. A gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent such as ethyl acetate, allows for the separation of compounds based on their polarity. The progress of the separation is monitored by thin-layer chromatography (TLC). Once the fractions containing the pure product are identified, the solvent is removed under reduced pressure to yield the purified this compound.

General Characterization:

Once purified, the identity and purity of the compound are confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are fundamental for structural elucidation.

In the ¹H NMR spectrum, characteristic signals would include multiplets in the aromatic region (around 7.7-7.9 ppm) corresponding to the protons of the phthalimide group. The aldehyde proton would appear as a triplet at approximately 9.8 ppm. The protons of the pentyl chain would resonate at distinct chemical shifts, providing information about their connectivity.

The ¹³C NMR spectrum would show characteristic peaks for the carbonyl carbons of the phthalimide group (around 168 ppm), the aromatic carbons, the aldehyde carbon (around 202 ppm), and the carbons of the alkyl chain.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key absorption bands for this compound would include:

A strong absorption band around 1715 cm⁻¹ and another near 1770 cm⁻¹ corresponding to the symmetric and asymmetric C=O stretching of the imide group.

A characteristic C-H stretch for the aldehyde group around 2720 cm⁻¹ and a strong C=O stretch for the aldehyde around 1725 cm⁻¹.

C-H stretching vibrations for the aromatic ring and the alkyl chain.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. For this compound, the molecular ion peak (M⁺) would be expected at an m/z value corresponding to its molecular weight (231.25 g/mol ).

The following table summarizes the expected characterization data for this compound.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons (~7.7-7.9 ppm), Aldehyde proton (~9.8 ppm, t), Alkyl chain protons |

| ¹³C NMR | Imide C=O (~168 ppm), Aldehyde C=O (~202 ppm), Aromatic carbons, Alkyl carbons |

| IR (cm⁻¹) | Imide C=O (~1770, ~1715), Aldehyde C=O (~1725), Aldehyde C-H (~2720) |

| Mass Spec (m/z) | Molecular ion peak at ~231 |

Through the careful application of these purification and characterization techniques, researchers can ensure the identity and purity of the synthesized this compound, which is essential for its use in subsequent research and development.

Chemical Reactivity and Transformational Studies of 5 1,3 Dioxoisoindolin 2 Yl Pentanal

Reactions at the Aldehyde Functional Group

The aldehyde group is characterized by an electrophilic carbonyl carbon and weakly acidic α-hydrogens, making it susceptible to a wide range of chemical transformations. These include oxidation, reduction, and various nucleophilic addition and condensation reactions.

Oxidation Reactions (e.g., to carboxylic acid derivatives)

The aldehyde functional group in 5-(1,3-Dioxoisoindolin-2-yl)pentanal can be readily oxidized to the corresponding carboxylic acid, 5-(1,3-dioxoisoindolin-2-yl)pentanoic acid. This transformation is a common and high-yielding reaction in organic synthesis. A variety of oxidizing agents can accomplish this conversion, ranging from chromium-based reagents like Jones reagent (CrO₃ in aqueous acetone/sulfuric acid) to milder, more selective agents like potassium permanganate (B83412) (KMnO₄) or buffered sodium chlorite (B76162) (NaClO₂). smolecule.com The phthalimide (B116566) group is typically resistant to these oxidative conditions. The choice of reagent often depends on the desired scale and the presence of other sensitive functional groups in the molecule.

Table 1: Reagents for Oxidation of this compound

| Reagent | Product | Typical Conditions |

|---|---|---|

| Jones Reagent (CrO₃/H₂SO₄/Acetone) | 5-(1,3-Dioxoisoindolin-2-yl)pentanoic acid | 0°C to room temperature |

| Potassium Permanganate (KMnO₄) | 5-(1,3-Dioxoisoindolin-2-yl)pentanoic acid | Basic aqueous solution, heat |

Reduction Reactions

The aldehyde can be selectively reduced to the corresponding primary alcohol, 5-(1,3-dioxoisoindolin-2-yl)pentan-1-ol. This is typically achieved using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent such as methanol (B129727) or ethanol (B145695) is a common and effective reagent for this purpose, as it is highly selective for aldehydes and ketones and will not reduce the imide functionality of the phthalimide group under standard conditions. smolecule.com For a more powerful reduction, which might affect the phthalimide group, reagents like lithium aluminum hydride (LiAlH₄) could be used, but this would compromise selectivity.

Table 2: Reagents for Reduction of this compound

| Reagent | Product | Typical Conditions |

|---|---|---|

| Sodium Borohydride (NaBH₄) | 5-(1,3-Dioxoisoindolin-2-yl)pentan-1-ol | Methanol or Ethanol, 0°C to room temperature |

| Lithium Aluminum Hydride (LiAlH₄) | 5-aminopentan-1-ol (after workup) | Anhydrous ether or THF, followed by aqueous workup (reduces both aldehyde and phthalimide) |

Nucleophilic Additions and Condensation Reactions

The electrophilic carbonyl carbon of the aldehyde is a prime target for various nucleophiles, leading to addition and condensation products.

This compound readily undergoes condensation with primary amines to form imines, also known as Schiff bases. ekb.eg This reaction typically involves the nucleophilic attack of the amine on the aldehyde carbonyl, forming an unstable carbinolamine intermediate. Subsequent acid or base-catalyzed dehydration of the carbinolamine yields the stable imine product. ijacskros.com The reaction is reversible and is often driven to completion by removing the water that is formed, for instance, by using a Dean-Stark apparatus or a dehydrating agent. A wide variety of primary amines, including alkylamines and anilines, can be used to generate diverse Schiff base derivatives. uobasrah.edu.iq

Table 3: Schiff Base Formation from this compound

| Amine Reactant (R-NH₂) | Product |

|---|---|

| Alkylamine (e.g., Propylamine) | N-propyl-1-(5-(1,3-dioxoisoindolin-2-yl))pentan-1-imine |

| Aniline | N-phenyl-1-(5-(1,3-dioxoisoindolin-2-yl))pentan-1-imine |

| Hydroxylamine (NH₂OH) | This compound oxime |

The aldehyde can participate in aldol (B89426) and related C-C bond-forming reactions in two distinct ways: as an electrophile or as a nucleophile (via its enolate).

As an Electrophile: The carbonyl carbon is attacked by an enolate nucleophile derived from another carbonyl compound (a ketone or another aldehyde).

As a Nucleophile: In the presence of a base, a proton can be abstracted from the carbon alpha to the carbonyl group (C4 of the pentanal chain) to form an enolate. This enolate can then act as a nucleophile.

A classic example is the base-catalyzed aldol self-condensation. In this reaction, one molecule of this compound is converted to its enolate, which then attacks the carbonyl group of a second molecule. The initial product is a β-hydroxy aldehyde, which may subsequently dehydrate, especially upon heating, to yield an α,β-unsaturated aldehyde. Research on similar aldehydes, such as pentanal, demonstrates their utility in proline-catalyzed aldol reactions with various ketones. researchgate.net

Table 4: Aldol Reaction of this compound

| Role of Aldehyde | Reactant Partner | Intermediate/Product |

|---|---|---|

| Electrophile | Ketone enolate (e.g., from acetone) | β-hydroxy ketone |

| Nucleophile (as enolate) | Second molecule of itself | β-hydroxy aldehyde (aldol adduct) |

The Wittig reaction is a powerful and widely used method for converting aldehydes into alkenes. wikipedia.orgmasterorganicchemistry.com This reaction involves a phosphonium (B103445) ylide, known as a Wittig reagent, which attacks the aldehyde's carbonyl carbon. The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate, which collapses to form the alkene and a stable triphenylphosphine (B44618) oxide byproduct. organic-chemistry.org

The structure of the resulting alkene (i.e., the geometry of the double bond) depends on the nature of the ylide. Stabilized ylides (containing an electron-withdrawing group) generally yield (E)-alkenes, whereas non-stabilized (or reactive) ylides typically favor the formation of (Z)-alkenes. organic-chemistry.org The Wittig reaction is highly versatile and tolerates a wide range of functional groups, making it suitable for the olefination of this compound without affecting the phthalimide group. wikipedia.org

Table 5: Wittig Olefination of this compound

| Wittig Reagent (Ph₃P=CHR) | R Group | Expected Major Alkene Product |

|---|---|---|

| Methylenetriphenylphosphorane (Ph₃P=CH₂) | -H (non-stabilized) | 2-(Hex-5-en-1-yl)isoindoline-1,3-dione |

| Ethylidenetriphenylphosphorane (Ph₃P=CHCH₃) | -CH₃ (non-stabilized) | 2-(Hept-5-en-1-yl)isoindoline-1,3-dione (mainly Z-isomer) |

Transformations Involving the Isoindoline-1,3-dione Moiety

The isoindoline-1,3-dione moiety is a robust functional group, but it can be chemically altered under specific conditions. The primary transformations involve the cleavage of the imide ring to release a primary amine or the reduction of one or both carbonyl groups.

Ring-Opening Reactions (Deprotection): The phthalimide group is widely used as a protecting group for primary amines in a synthetic route known as the Gabriel synthesis. nrochemistry.comorgoreview.commasterorganicchemistry.com The final step of this synthesis involves the deprotection or cleavage of the N-alkylphthalimide to liberate the desired amine. This is the most common transformation of this moiety. In the context of this compound, this reaction would yield 5-aminopentanal.

Hydrazinolysis (Ing-Manske Procedure): This is the most common and often mildest method for cleaving the phthalimide group. nrochemistry.com Treatment of the N-substituted phthalimide with hydrazine (B178648) (NH₂NH₂) in a protic solvent like ethanol results in the formation of the primary amine and a stable cyclic byproduct, phthalhydrazide (B32825). nrochemistry.comorgoreview.com This method is generally preferred because it avoids the harsh acidic or basic conditions that might be incompatible with other functional groups in the molecule. nrochemistry.com

Acidic Hydrolysis: The imide can be hydrolyzed under strong acidic conditions (e.g., using HCl, H₂SO₄, or HBr) and heat. libretexts.org This process cleaves the two C-N bonds, releasing the primary amine as its ammonium (B1175870) salt and forming phthalic acid as a byproduct. orgoreview.com

Basic Hydrolysis: Saponification using a strong base, such as aqueous sodium hydroxide (B78521) or potassium hydroxide, followed by acidification, can also achieve cleavage. libretexts.orgbyjus.com This reaction initially forms the sodium or potassium salt of phthalic acid and the primary amine.

Reduction of the Carbonyl Groups: The carbonyl groups of the phthalimide ring can be selectively reduced to afford different products.

Selective Reduction to Hydroxylactams: The use of reducing agents like sodium borohydride (NaBH₄) can selectively reduce one of the carbonyl groups to a hydroxyl group, yielding a hydroxylactam. organic-chemistry.orgorganic-chemistry.org Further electrochemical methods using simple undivided cells with carbon electrodes can also provide hydroxylactams in a controlled manner. organic-chemistry.org

Reduction to Phthalide: In some cases, reduction with reagents like zinc in acidic or basic conditions can lead to the formation of phthalide. echemi.com

Complete Reduction to Isoindoline (B1297411): Stronger reducing agents, such as lithium aluminum hydride (LiAlH₄), can reduce both carbonyl groups completely, converting the isoindoline-1,3-dione moiety into an isoindoline ring.

The following table summarizes key transformations of the isoindoline-1,3-dione moiety.

| Transformation | Reagent(s) | Product Moiety | Byproduct |

| Hydrazinolysis | Hydrazine (NH₂NH₂) | Primary Amine | Phthalhydrazide |

| Acidic Hydrolysis | Strong Acid (e.g., HCl) | Primary Amine Salt | Phthalic Acid |

| Basic Hydrolysis | Strong Base (e.g., NaOH) | Primary Amine | Phthalate Salt |

| Selective Carbonyl Reduction | Sodium Borohydride (NaBH₄) | Hydroxylactam | - |

| Full Carbonyl Reduction | Lithium Aluminum Hydride (LiAlH₄) | Isoindoline | - |

Cyclization and Rearrangement Pathways in Derivatives of this compound

The pentanal side chain of this compound provides a functional handle that can be elaborated to create precursors for intramolecular cyclization and rearrangement reactions. These pathways are critical for constructing more complex polycyclic and heterocyclic systems.

Photochemical Cyclization: Derivatives of the title compound, specifically N-alkenylphthalimides, can undergo photochemical intramolecular cyclization. rsc.org For instance, the pentanal group could be converted into a hex-5-enyl group via a Wittig reaction. Subsequent irradiation with UV light could induce a cyclization reaction, often involving the cleavage of the C(=O)-N bond, to form new ring systems. rsc.org

Radical Cyclization: The aldehyde can be converted into a radical precursor. For example, conversion to a thioacetal followed by treatment with a radical initiator could generate a carbon-centered radical on the pentyl chain. This radical could then, in principle, attack the aromatic ring of the phthalimide moiety in an intramolecular fashion, although this is a less common pathway. More feasible is the use of an external radical acceptor. A cascade radical cyclization–cyclization reaction has been demonstrated for related active methine substrates having both allyl and phenyl groups, leading to benzo[f]isoindole derivatives.

Cycloaddition Reactions: The pentanal chain can be modified to contain a diene or a dipolarophile, enabling intramolecular cycloaddition reactions.

Diels-Alder Reaction: If the pentanal chain is modified to incorporate a diene moiety, an intramolecular [4+2] cycloaddition could be envisioned where a dienophile is present elsewhere in the molecule or added intermolecularly. A hexadehydro-Diels–Alder (HDDA) domino reaction has been reported for the synthesis of fused multifunctionalized isoindole-1,3-diones from tetraynes and imidazole (B134444) derivatives, highlighting the utility of cycloadditions in building complex phthalimide-containing structures. rsc.org

[3+2] Cycloaddition: The aldehyde group itself can participate in photoinduced radical [3+2] cycloadditions with alkynes to form cyclopentanones. nih.gov This reaction, catalyzed by tetra-n-butylammonium decatungstate (TBADT), allows for the direct functionalization of the aldehyde's alpha and beta C-H bonds.

The table below outlines some potential cyclization pathways for derivatives of the title compound.

| Derivative Type | Reaction Class | Potential Product Skeleton |

| N-(Hex-5-enyl)phthalimide | Photochemical Cyclization | Fused cyclobutane-isoindolinone |

| N-(5-Oxopentyl)phthalimide | Radical [3+2] Cycloaddition (with alkyne) | Spiro-cyclopentanone-isoindolinone |

| Modified Pentyl Chain with Diene | Intramolecular Diels-Alder | Polycyclic fused isoindole |

Mechanistic Investigations of Key Transformations Involving this compound

Understanding the mechanisms of the transformations involving this compound is fundamental to controlling reaction outcomes and designing new synthetic strategies. Mechanistic studies often employ a combination of experimental techniques and computational modeling.

Mechanism of Phthalimide Cleavage (Hydrazinolysis): The widely accepted mechanism for the hydrazinolysis of N-alkylphthalimides proceeds through the following steps:

Nucleophilic Attack: The hydrazine molecule acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the phthalimide ring. nrochemistry.com

Tetrahedral Intermediate: This attack forms a tetrahedral intermediate.

Proton Transfer: A proton transfer occurs, typically from the attacking hydrazine moiety to the nitrogen of the imide.

Ring Opening: The tetrahedral intermediate collapses, leading to the cleavage of a C-N bond and opening the phthalimide ring to form an intermediate acylhydrazide.

Intramolecular Cyclization: The terminal amino group of the hydrazine moiety then performs an intramolecular nucleophilic attack on the second carbonyl group.

Product Formation: This leads to the formation of a stable, six-membered phthalhydrazide ring and the release of the primary amine. nrochemistry.comorgoreview.com

Mechanisms of Cyclization Reactions: The mechanisms for the cyclization of phthalimide derivatives are diverse.

Photochemical Cyclization: For N-alkenylphthalimides, the reaction is believed to proceed via excitation of the phthalimide moiety, followed by intramolecular interaction with the alkene, potentially through an electron transfer process or the formation of an exciplex, leading to bond formation. rsc.org

Radical Cyclization: In radical-based transformations, the mechanism typically involves: (1) generation of a radical at a specific position, (2) intramolecular radical addition to an unsaturated group (like an alkene or aromatic ring), and (3) termination or further reaction of the resulting radical intermediate. Density Functional Theory (DFT) calculations have been used to explore the pathways for radical formation and subsequent cyclization cascades in related systems. rsc.org

Role of Computational Studies: Density Functional Theory (DFT) has become a powerful tool for investigating the mechanisms of reactions involving phthalimide derivatives. rsc.orgresearchgate.nettandfonline.com

Transition State Analysis: DFT calculations can be used to model the structures and energies of reactants, products, intermediates, and transition states, allowing researchers to map out the entire reaction energy profile.

Spectroscopic Correlation: Theoretical calculations of vibrational frequencies (FT-IR) and NMR chemical shifts can be compared with experimental data to confirm the structures of intermediates and products. researchgate.nettandfonline.com

Reaction Pathway Elucidation: For complex reactions, such as the visible light-mediated N-arylation of phthalimides, DFT has been used to propose detailed mechanistic pathways, including the formation and stability of key radical intermediates. rsc.org

The table below summarizes common approaches for mechanistic investigation.

| Mechanistic Approach | Technique/Method | Information Gained |

| Kinetic Studies | Reaction monitoring (e.g., NMR, GC-MS) | Reaction rates, order of reaction, activation energy |

| Intermediate Trapping | Use of trapping agents | Identification of transient intermediates |

| Isotope Labeling | Use of isotopically labeled reagents | Tracking of atoms through the reaction pathway |

| Computational Modeling | Density Functional Theory (DFT) | Transition state structures, reaction energy profiles, spectroscopic predictions |

Applications As a Building Block in Complex Molecule Synthesis

Precursor in Natural Product Synthesis

While N-protected amino aldehydes are broadly utilized in the synthesis of natural products, specific documented pathways originating from 5-(1,3-Dioxoisoindolin-2-YL)pentanal are not extensively reported in publicly available scientific literature.

The pyrroloindoline core is a prominent feature in numerous biologically active alkaloids. The synthesis of this heterocyclic system often involves a key cyclization step. One common strategy is the Pictet-Spengler reaction, which involves the condensation of a tryptamine (B22526) derivative with an aldehyde or ketone, followed by an acid-catalyzed ring closure. In principle, the amine precursor of this compound (5-aminopentanal) could undergo such a reaction, though specific examples utilizing the phthalimide-protected version are not detailed in the available literature. Another modern approach to pyrroloindolines is the formal [3+2] cycloaddition reaction between a C(3)-substituted indole (B1671886) and a 2-amidoacrylate, catalyzed by a Lewis acid.

Intermediate in Medicinal Chemistry Research

The application of this compound is more prominently documented in the field of medicinal chemistry, where it serves as a crucial intermediate in the synthesis of targeted therapeutic agents.

Research into novel cancer therapies has identified integrins, a family of cell surface proteins, as important targets for inhibiting cancer development and metastasis. A study focused on developing dual-activity antagonists for αvβ3 and αIIbβ3 integrins utilized this compound as a key starting material.

The synthesis of this intermediate was achieved by heating 5-aminopentanol with phthalic anhydride (B1165640), followed by oxidation of the resulting alcohol with pyridinium (B92312) chlorochromate (PCC) to yield the desired aldehyde, this compound. This aldehyde then serves as a precursor for constructing more complex cyclobutane-containing molecules designed to act as β3 integrin antagonists. These antagonists are being investigated for their potential to overcome resistance to selective αvβ3 antagonists in certain tumors.

| Reactant 1 | Reactant 2 | Reagent/Conditions | Product | Reference |

| 5-Aminopentanol | Phthalic Anhydride | Heat (138 °C) | N-(5-hydroxypentyl)phthalimide | nih.gov |

| N-(5-hydroxypentyl)phthalimide | - | PCC, MgSO4, DCM | This compound | nih.gov |

Compounds featuring a 1-(1,3-dioxoisoindolin-2-yl)-3-aryl urea (B33335) scaffold have been investigated for their potential anticancer and antioxidant properties. The synthesis of these analogs has been reported through several efficient multi-step protocols. pharmaffiliates.comacs.org One common route involves the reaction of N-aminophthalimide with substituted phenylcarbamates in ethanol (B145695). pharmaffiliates.com Another approach involves refluxing substituted phenyl semicarbazide (B1199961) with phthalic anhydride in glacial acetic acid. pharmaffiliates.com While this compound contains the necessary phthalimide (B116566) moiety, the scientific literature does not describe a direct synthetic route from this pentanal to the target urea analogs. The aldehyde functionality would require conversion to an amine and subsequent reaction with an aryl isocyanate, a pathway not explicitly detailed in the reviewed research.

PqsD in Pseudomonas aeruginosa quorum sensing: PqsD is a key enzyme in the biosynthesis of quinolone signal molecules, which are crucial for quorum sensing in Pseudomonas aeruginosa. This communication system regulates virulence factor expression and biofilm formation, making PqsD an attractive target for antimicrobial agents. rsc.orgsharif.edu Research into PqsD inhibitors has led to the development of compounds based on scaffolds like (2-nitrophenyl)methanol. However, a direct synthetic link or use of this compound in the synthesis of these inhibitors is not reported in the available literature.

SH2-containing inositol (B14025) 5'-phosphatase (SHIP): The SH2-containing inositol 5'-phosphatases (SHIP1 and SHIP2) are critical regulators of cellular signaling pathways. Inhibition of SHIP1 is an attractive strategy for various therapeutic applications, including stem cell mobilization and bone marrow engraftment. organic-chemistry.orgresearchgate.net Similarly, SHIP2 is a target for the treatment of type 2 diabetes and obesity. nih.gov Quinoline-based small molecules have been identified as SHIP1 inhibitors. organic-chemistry.orgresearchgate.net While phthalimide-containing compounds are widely studied in medicinal chemistry, the role of this compound as an intermediate in the synthesis of SHIP inhibitors has not been specifically described.

Role in the Development of Diverse Chemical Libraries

This compound serves as a valuable building block in the field of diversity-oriented synthesis (DOS), a strategy aimed at the efficient creation of structurally diverse small molecule collections for high-throughput screening. nih.govcam.ac.uk The bifunctional nature of this compound, possessing both a reactive aldehyde group and a stable phthalimide-protected amine, makes it an ideal starting point for generating a wide array of molecular scaffolds.

The aldehyde functionality provides a versatile handle for a multitude of chemical transformations, including but not limited to:

Reductive amination: To introduce various amine-containing substituents.

Wittig reaction and related olefination reactions: To form carbon-carbon double bonds and extend the carbon skeleton.

Aldol (B89426) and related condensation reactions: To create new stereocenters and build molecular complexity.

Multi-component reactions (MCRs): Such as the Ugi or Passerini reactions, allowing for the rapid assembly of complex structures from simple starting materials.

The phthalimide group, a robust protecting group for the primary amine, ensures that the nitrogen atom remains unreactive during transformations at the aldehyde terminus. libretexts.org This orthogonality allows for a stepwise diversification strategy. Once the desired modifications at the aldehyde are complete, the phthalimide group can be removed, typically via hydrazinolysis, to reveal the primary amine. This newly liberated amine can then undergo a second round of diversification reactions, such as acylation, sulfonylation, or alkylation, further expanding the chemical space of the resulting library.

The systematic and repetitive linkage of various building blocks to the this compound core enables the generation of large and diverse chemical libraries. nih.gov These libraries are instrumental in the discovery of new bioactive molecules for drug discovery and chemical biology research. The structural diversity encoded by the use of such building blocks increases the probability of identifying novel hits against a wide range of biological targets. nih.gov

Table 1: Key Reactions for Library Diversification using this compound

| Reaction Type | Functional Group Targeted | Potential for Diversity |

| Reductive Amination | Aldehyde | Introduction of a wide range of primary and secondary amines. |

| Wittig Olefination | Aldehyde | Formation of diverse alkenes with varying substituents. |

| Aldol Condensation | Aldehyde | Creation of β-hydroxy carbonyl compounds, introducing new stereocenters. |

| Ugi Reaction | Aldehyde | Rapid assembly of α-acylamino amides from four different components. |

| Acylation/Sulfonylation | Deprotected Amine | Introduction of various acyl and sulfonyl groups. |

Applications in Transfer Hydroformylation Processes

Transfer hydroformylation is an emerging and powerful synthetic method that allows for the hydroformylation of olefins without the direct use of hazardous and difficult-to-handle syngas (a mixture of carbon monoxide and hydrogen). researchgate.net Instead, a formyl group and a hydride are transferred from a donor molecule, often an aldehyde, to an acceptor olefin. nih.gov Recent advancements in rhodium-catalyzed transfer hydroformylation have demonstrated the broad applicability of this methodology to a variety of aliphatic aldehydes. escholarship.orgnih.gov

While direct studies on this compound in transfer hydroformylation are not extensively documented, its structure as an aliphatic aldehyde makes it a suitable substrate for this transformation based on established mechanisms. nih.gov In such a process, a rhodium catalyst would facilitate the oxidative addition into the C-H bond of the aldehyde group of this compound. nih.gov This is followed by the transfer of the formyl group and hydride to a suitable olefin acceptor, such as a strained alkene.

The presence of the phthalimide protecting group is anticipated to be compatible with the mild reaction conditions typically employed in rhodium-catalyzed transfer hydroformylation. nih.gov This functional group is generally stable and unreactive under these catalytic cycles, allowing for the selective transformation of the aldehyde moiety.

This application is particularly significant as it would represent a dehomologation of this compound, converting the pentanal side chain into a butyl group with the concomitant formation of a new aldehyde from the olefin acceptor. This process offers a novel disconnection strategy in retrosynthetic analysis, enabling the synthesis of complex molecules from readily available starting materials. The ability to perform this transformation on a functionalized building block like this compound underscores the versatility of modern catalytic methods in organic synthesis.

Computational and Theoretical Studies of 5 1,3 Dioxoisoindolin 2 Yl Pentanal and Its Derivatives

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interaction between a ligand, such as 5-(1,3-dioxoisoindolin-2-yl)pentanal or its derivatives, and a protein target. The isoindoline-1,3-dione scaffold, a core component of the title compound, is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. nih.gov

DNA Gyrase: Bacterial DNA gyrase is a well-established target for antibacterial agents. nih.gov Molecular docking studies on isoindoline-1,3-dione derivatives have explored their potential as DNA gyrase inhibitors. researchgate.netasianjpr.com These studies often reveal key interactions within the ATP-binding site of the GyrB subunit. For instance, the carbonyl groups of the phthalimide (B116566) moiety can act as hydrogen bond acceptors, forming crucial interactions with amino acid residues like Tyr158. researchgate.net The pentanal chain of this compound could potentially form additional hydrophobic or hydrogen bond interactions within the binding pocket, enhancing its affinity. Docking studies of similar compounds have shown binding energies indicating stable complex formation. asianjpr.comnih.gov

Dihydroorotase: Dihydroorotase is an essential enzyme in the de novo pyrimidine (B1678525) biosynthetic pathway, making it an attractive target for antimicrobial and anticancer therapies. While specific docking studies for this compound with dihydroorotase are not extensively documented, the general principles of ligand-protein interaction suggest that the phthalimide core could engage in hydrogen bonding and pi-stacking interactions with residues in the enzyme's active site.

Epidermal Growth Factor Receptor (EGFR): The Epidermal Growth Factor Receptor (EGFR) is a key target in cancer therapy, and numerous inhibitors have been developed. researchgate.netrjptonline.org Docking studies of various heterocyclic compounds, including those with structures analogous to the isoindoline (B1297411) moiety, have been performed to predict their binding affinity to the EGFR kinase domain. nih.govnih.govglobalresearchonline.net These studies indicate that the ligand typically binds in the ATP-binding pocket, forming hydrogen bonds with key residues such as Met793 and electrostatic interactions with residues like Lys721. nih.gov The N-substituted side chain, in this case, the pentanal group, plays a significant role in occupying hydrophobic pockets and can be modified to improve potency and selectivity. rjptonline.org

DENV2 Protease: The Dengue virus NS2B-NS3 protease (DENV2 pro) is essential for viral replication and is a primary target for the development of antiviral drugs. nih.govnih.gov Molecular docking has been used to identify and optimize inhibitors of this enzyme. researchgate.netresearchgate.net Studies on various small molecules have shown that interactions with the catalytic triad (B1167595) (His51, Asp75, Ser135) are crucial for inhibition. nih.govfrontiersin.org The this compound molecule could potentially position its phthalimide group to interact with the S1 pocket and its pentanal chain to occupy other specificity pockets (S2-S4), stabilized by hydrogen bonds and hydrophobic interactions. frontiersin.org

| Protein Target | Potential Key Interactions | Significance |

|---|---|---|

| DNA Gyrase | Hydrogen bonding with Tyr158; Hydrophobic interactions. researchgate.net | Antibacterial Activity |

| Dihydroorotase | Hydrogen bonding; Pi-stacking interactions. | Antimicrobial/Anticancer Activity |

| EGFR | Hydrogen bonding with Met793; Interactions with Lys721. nih.gov | Anticancer Activity |

| DENV2 Protease | Interactions with catalytic triad (His51, Asp75, Ser135). nih.govfrontiersin.org | Antiviral Activity |

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to investigate the electronic properties, molecular structure, and reactivity of molecules. acs.orgacs.org These methods provide insights into the distribution of electrons, bond strengths, and the energies of molecular orbitals (HOMO and LUMO), which are fundamental to understanding a molecule's stability and reaction pathways. acs.orgresearchgate.net

Conformational Analysis and Stability

Theoretical calculations can predict the relative stabilities of different conformers by calculating their potential energies. nih.gov For the pentanal chain in this compound, rotations around the single bonds lead to various staggered and eclipsed conformations. The most stable conformer will be the one that minimizes steric hindrance and optimizes intramolecular interactions. DFT calculations can confirm the most stable conformations as true minima on the potential energy surface by determining force constants and vibrational frequencies. mdpi.com

Elucidation of Reaction Mechanisms and Transition States

Quantum chemical calculations are invaluable for mapping out the potential energy surface of a chemical reaction, allowing for the identification of transition states and the calculation of activation energies. nih.gov The this compound molecule possesses two main reactive sites: the aldehyde group and the phthalimide ring.

The aldehyde group can undergo nucleophilic addition, oxidation, and reduction reactions. Theoretical studies can model the approach of a nucleophile to the carbonyl carbon, revealing the geometry of the transition state and the energy barrier for the reaction. Similarly, the phthalimide ring can be involved in reactions such as hydrolysis or nucleophilic attack at the carbonyl carbons. DFT calculations have been used to investigate reaction pathways, for example, showing that the formation of 1,2-indandione can occur under copper catalysis, which then oxidizes to 1,2,3-indantrione. nih.gov These computational approaches provide a detailed, step-by-step understanding of how these reactions occur at a molecular level.

Structure-Activity Relationship (SAR) Modeling for Derivatives of this compound

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. eijppr.comresearchgate.net By systematically modifying different parts of a lead molecule, such as this compound, and observing the effect on its activity, researchers can develop predictive models to design more potent and selective compounds. nih.gov

For derivatives of this compound, SAR studies would typically investigate modifications at three key positions:

The Phthalimide Ring: Substitution on the aromatic ring of the phthalimide moiety can significantly impact electronic properties and steric interactions. Electron-donating or electron-withdrawing groups can alter the reactivity of the carbonyl groups and influence pi-stacking interactions with protein targets. nih.gov

The Alkyl Chain: The length and flexibility of the pentanal chain are critical. Shortening or lengthening the chain, or introducing rigidity through double bonds or rings, would alter the molecule's ability to span the distance between different interaction points within a binding site.

Quantitative Structure-Activity Relationship (QSAR) models use statistical methods to correlate physicochemical properties of compounds with their biological activities, providing a mathematical framework for predicting the activity of novel derivatives. eijppr.com

| Modification Site | Example Modification | Predicted Effect on Activity |

|---|---|---|

| Phthalimide Ring | Addition of electron-withdrawing group (e.g., -NO2) | May enhance electrophilicity of carbonyls, potentially increasing interactions with nucleophilic residues. |

| Alkyl Chain | Replacement of pentyl with a shorter propyl chain | Could decrease binding affinity if key hydrophobic interactions are lost. |

| Terminal Functional Group | Reduction of aldehyde to a primary alcohol | Changes from hydrogen bond acceptor to donor/acceptor, altering binding mode. |

In Silico Screening Methodologies for Biological Target Identification

When the biological target of a compound is unknown, in silico screening methods can be used to predict potential protein partners. nih.govscispace.com These "target fishing" or "inverse docking" approaches are essential for understanding a molecule's mechanism of action and identifying potential off-target effects or new therapeutic applications. qima-lifesciences.comresearchgate.net

There are several computational strategies for target identification:

Ligand-Based Methods: These methods rely on the principle that structurally similar molecules often have similar biological activities. nih.gov A query molecule, like this compound, is compared to large databases of compounds with known biological targets (e.g., ChEMBL). nih.gov If the query molecule is highly similar to a set of compounds that all bind to a specific protein, it is predicted that the query molecule will also bind to that protein.

Structure-Based Methods (Inverse Docking): In this approach, the query molecule is docked against a large library of 3D protein structures. qima-lifesciences.com The proteins are then ranked based on the predicted binding affinity for the query molecule. This method can identify potential targets even if they have no known ligands similar to the query compound.

Pharmacophore-Based Screening: This method identifies the 3D arrangement of essential features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for biological activity. This "pharmacophore" is then used to search databases for molecules that match this spatial arrangement, or conversely, to search protein databases for binding sites that can accommodate the pharmacophore.

Machine Learning and Data Mining: These approaches build statistical models based on the properties of known active compounds for various targets. nih.gov These models can then predict the probability that a new compound will be active against those targets.

These in silico methods provide a powerful and cost-effective starting point for experimental validation, helping to narrow down the vast number of potential biological targets for a novel compound like this compound. scispace.comacs.org

Future Directions and Research Perspectives

Development of More Sustainable and Atom-Economical Synthetic Routes

The pursuit of green chemistry principles is a paramount objective in modern synthetic organic chemistry. Future research concerning 5-(1,3-Dioxoisoindolin-2-yl)pentanal will likely prioritize the development of more sustainable and atom-economical synthetic routes. Current syntheses often rely on classical methods that may involve hazardous reagents, stoichiometric waste, and significant energy consumption.

One promising direction is the application of catalytic methods for the formation of the N-alkylphthalimide moiety. While the Gabriel synthesis is a traditional and effective method, it often requires stoichiometric bases and can generate significant salt waste. researchgate.netacs.org The development of catalytic systems, such as those employing phase-transfer catalysts or ionic liquids, could offer milder reaction conditions and easier product isolation. mdpi.comresearchgate.net

Furthermore, the synthesis of the aldehyde component can be improved through greener oxidative methods. Traditional oxidation of the corresponding alcohol can involve heavy metal oxidants. Alternative, more sustainable approaches could include:

Aerobic Oxidation: Utilizing molecular oxygen as the terminal oxidant in conjunction with a suitable catalyst, such as a polyoxometalate (POM), presents a highly atom-economical and environmentally benign strategy. mdpi.comnih.gov

Electrosynthesis: Tandem electrochemical-chemical catalysis, where an electrochemically generated oxidant is used in situ for the alcohol oxidation, can reduce waste and improve safety. eijppr.com

Mechanochemistry: Solvent-free or liquid-assisted grinding methods offer a way to reduce solvent usage and potentially increase reaction efficiency. nih.gov

A comparative overview of potential green chemistry approaches is presented in Table 1.

| Synthetic Step | Traditional Method | Potential Green Alternative | Key Advantages |

| Phthalimide (B116566) Alkylation | Gabriel Synthesis (stoichiometric base) | Catalytic N-alkylation (e.g., phase-transfer catalysis) | Reduced waste, milder conditions |

| Aldehyde Formation | Oxidation with Cr(VI) or Mn(VII) reagents | Aerobic oxidation, Electrosynthesis, Mechanochemistry | Avoidance of toxic heavy metals, reduced solvent use, improved safety |

Exploration of Novel Reactivity Patterns and Derivatization Strategies

The dual functionality of this compound provides a rich platform for exploring novel reactivity and creating diverse molecular scaffolds. The aldehyde group is a versatile handle for a multitude of chemical transformations.

Future research could focus on leveraging the aldehyde for various carbon-carbon bond-forming reactions to construct more complex backbones. The Wittig reaction , for instance, allows for the conversion of the aldehyde into an alkene with a high degree of control over the double bond's location. mdpi.comnih.govuobasrah.edu.iq This opens up possibilities for synthesizing long-chain unsaturated phthalimide derivatives.

Reductive amination is another powerful tool for derivatization, enabling the conversion of the aldehyde into a new amine-containing moiety. rsc.org This one-pot reaction is highly efficient for creating more complex amines from aldehydes and ketones.

Moreover, the phthalimide group itself can participate in interesting reactions. Recent studies have shown that phthalimide can act as an acid component in the Passerini reaction , a multicomponent reaction that allows for the rapid assembly of complex molecules. researchgate.netresearchgate.net Exploring the utility of this compound in such multicomponent reactions could lead to the discovery of novel molecular scaffolds with interesting biological properties.

A summary of potential derivatization strategies is outlined in Table 2.

| Reaction Type | Functional Group Targeted | Potential Product Class |

| Wittig Reaction | Aldehyde | Alkenyl-phthalimides |

| Reductive Amination | Aldehyde | Amino-alkyl-phthalimides |

| Passerini Reaction | Phthalimide (as acid) and Aldehyde | α-Acyloxy-carboxamide derivatives |

| Nucleophilic Additions | Aldehyde | Secondary alcohols, cyanohydrins |

Expansion of Applications in Chemical Biology and Drug Discovery Research

The phthalimide moiety is a well-established pharmacophore present in a wide array of therapeutic agents with diverse biological activities, including anti-inflammatory, anticancer, and immunomodulatory effects. mdpi.comijcrr.com The structural features of this compound make it an attractive starting point for the synthesis of new bioactive molecules.

Future research in this area will likely focus on utilizing this compound as a building block in the synthesis of novel drug candidates. The aldehyde functionality can be used to introduce various pharmacophoric groups or to link the phthalimide moiety to other molecular scaffolds. For example, derivatives of phthalimide have been investigated for their potential as:

Anticancer agents: By modifying the structure, it may be possible to develop compounds that target specific pathways involved in cancer progression. nih.gov

Antimicrobial agents: The phthalimide scaffold has been shown to be a promising starting point for the development of new antibacterial and antifungal drugs. eijppr.com

Anti-inflammatory agents: Given the known anti-inflammatory properties of some phthalimides, derivatives of this compound could be explored for the treatment of inflammatory diseases. scienceasia.org

Furthermore, the compound's structure lends itself to the development of chemical probes to study biological processes. The aldehyde can be used for covalent labeling of proteins or other biomolecules, while the phthalimide part can serve as a recognition element or a fluorescent tag after appropriate modification.

Integration of Advanced Computational Methodologies for Predictive Chemistry and Design

Advanced computational methodologies are becoming indispensable tools in modern chemical research. For this compound and its derivatives, these methods can be employed to predict properties, guide experimental work, and design new molecules with desired functionalities.

Density Functional Theory (DFT) can be used to study the electronic structure, reactivity, and spectroscopic properties of the molecule. nih.govuobasrah.edu.iq This can provide insights into its chemical behavior and help in the design of new reactions. For instance, DFT calculations can help understand the reaction mechanisms of derivatization reactions and predict the stereochemical outcomes.

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to correlate the structural features of a series of derivatives with their biological activity. eijppr.comijcrr.comscienceasia.org By developing robust QSAR models, it would be possible to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.

Molecular docking simulations can be used to predict the binding mode and affinity of derivatives to specific biological targets, such as enzymes or receptors. mdpi.comnih.gov This is particularly valuable in drug discovery for identifying potential lead compounds and optimizing their interactions with the target protein. For example, docking studies could be used to design derivatives of this compound that specifically target the active site of an enzyme implicated in a disease.

The integration of these computational approaches can significantly accelerate the research and development process for new applications of this compound and its derivatives.

Q & A

Q. What are the recommended synthetic routes for 5-(1,3-Dioxoisoindolin-2-YL)pentanal?

- Methodological Answer : The synthesis typically involves multi-step reactions starting from commercially available precursors. Key steps include:

- Protection/Deprotection Strategies : Use of the dioxoisoindolinyl moiety as a protecting group for amines or carbonyl functionalities during intermediate synthesis. For example, coupling reactions between aldehyde derivatives and isoindoline-1,3-dione precursors under anhydrous conditions.

- Oxidation/Reduction Control : Selective oxidation of pentanal derivatives using reagents like pyridinium chlorochromate (PCC) to avoid over-oxidation.

- Purification : Column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization to achieve high purity (>95%) .

Q. How is the structural integrity of this compound confirmed?

- Methodological Answer : Structural validation relies on spectroscopic techniques:

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 9.7–9.8 ppm (aldehyde proton), δ 4.3–4.5 ppm (methylene adjacent to dioxoisoindolinyl), and δ 7.6–7.8 ppm (aromatic protons from isoindolinone).

- ¹³C NMR : Signals at δ 195–200 ppm (aldehyde carbonyl) and δ 165–170 ppm (isoindolinone carbonyls).

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₃H₁₃NO₄) with <2 ppm error .

Q. What are the solubility and stability considerations for this compound?

- Methodological Answer :

- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) due to the aldehyde and dioxoisoindolinyl groups. Low solubility in water (<1 mg/mL).

- Stability :

- Storage : Under inert atmosphere (N₂/Ar) at –20°C to prevent aldehyde oxidation.

- Degradation Pathways : Susceptible to hydrolysis under acidic/basic conditions; monitor via TLC or HPLC .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?

- Methodological Answer : Contradictions often arise from conformational flexibility or impurities. Strategies include:

- Variable Temperature (VT) NMR : To identify dynamic processes (e.g., rotamers) affecting peak splitting.

- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings.

- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) .

Q. What experimental designs are optimal for studying the environmental fate of this compound?

- Methodological Answer : Apply methodologies from environmental chemistry frameworks (e.g., Project INCHEMBIOL):

- Abiotic Degradation : Expose to UV light (λ = 254–365 nm) in aqueous solutions, monitor via LC-MS for photolysis products.

- Biotic Transformation : Use soil microcosms or activated sludge to assess microbial degradation pathways (GC-MS for metabolite profiling).

- Partitioning Studies : Measure logP (octanol-water) to predict bioaccumulation potential .

Q. What strategies enhance the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer :

- Activation of Aldehyde Group : Use Lewis acids (e.g., BF₃·OEt₂) to stabilize the transition state during nucleophilic attack.

- Solvent Optimization : Employ polar aprotic solvents (e.g., THF, DCM) to increase electrophilicity.

- Catalytic Systems : Transition-metal catalysts (e.g., Pd/Cu) for cross-coupling reactions with aryl/alkyl nucleophiles .

Q. How can researchers address low yields in multi-step syntheses involving this compound?

- Methodological Answer :

- Intermediate Trapping : Use quenching agents (e.g., NH₄Cl) to stabilize reactive intermediates.

- Flow Chemistry : Improve reaction efficiency and reproducibility via continuous flow reactors (residence time: 10–30 min).

- Design of Experiments (DoE) : Statistically optimize parameters (temperature, stoichiometry) using software like MODDE or JMP .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.